molecular formula C10H8FNO B13667792 1-(6-Fluoro-1H-indol-2-yl)ethanone

1-(6-Fluoro-1H-indol-2-yl)ethanone

Cat. No.: B13667792
M. Wt: 177.17 g/mol
InChI Key: QQULEQAYQRTKJV-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indol-2-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a fluorine atom at the 6th position of the indole ring. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-Fluoro-1H-indol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(6-Fluoro-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert it into indole-2-ethanol derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the indole ring, while nitration can add nitro groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(6-Fluoro-1H-indol-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can affect its chemical reactivity and biological properties.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8FNO/c1-6(13)9-4-7-2-3-8(11)5-10(7)12-9/h2-5,12H,1H3

InChI Key

QQULEQAYQRTKJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=C(C=C2)F

Origin of Product

United States

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